Cas no 443683-29-2 (Benzenethiol, 3,4,5-triiodo-)

Benzenethiol, 3,4,5-triiodo-, is a halogenated aromatic thiol characterized by the presence of three iodine atoms at the 3, 4, and 5 positions of the benzene ring. This structural configuration enhances its reactivity and utility in organic synthesis, particularly in cross-coupling reactions and as a building block for more complex sulfur-containing compounds. The high electron-withdrawing nature of the iodine substituents increases the acidity of the thiol group, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its stability and defined reactivity profile make it a preferred choice for precise synthetic modifications.
Benzenethiol, 3,4,5-triiodo- structure
Benzenethiol, 3,4,5-triiodo- structure
Product Name:Benzenethiol, 3,4,5-triiodo-
CAS No:443683-29-2
MF:C6H3I3S
MW:487.866437196732
CID:3988202
Update Time:2025-05-24

Benzenethiol, 3,4,5-triiodo- Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 3,4,5-triiodo-
    • Inchi: 1S/C6H3I3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
    • InChI Key: XXUDBJBJLRIUJU-UHFFFAOYSA-N
    • SMILES: C1(S)=CC(I)=C(I)C(I)=C1

Benzenethiol, 3,4,5-triiodo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-43539716-1.0g
3,4,5-triiodobenzene-1-thiol
443683-29-2 95%
1.0g
$0.0 2023-01-09

Additional information on Benzenethiol, 3,4,5-triiodo-

Benzenethiol, 3,4,5-Triiodo (CAS No. 443683-29-2): A Versatile Arylthiol in Chemical and Biomedical Research

Benzenethiol, also known as phenyl mercaptan, is a fundamental organic compound characterized by its benzene ring substituted with a thiol (-SH) group. The triiodo variant—Benzenethiol, 3,4,5-triiodo (CAS No. 443683-29-2)—exhibits unique physicochemical properties due to the presence of three iodine atoms at the ortho (position 1), meta (position 4), and para (position 5) positions of the aromatic ring. This spatial arrangement enhances its stability and reactivity in various chemical transformations while imparting distinct biological activities. Recent advancements in synthetic chemistry and computational modeling have deepened our understanding of this compound’s role in drug discovery and material science applications.

The synthesis of Benzenethiol, 3,4,5-triiodo has evolved significantly over the past decade. Traditional methods involved Friedel-Crafts thiolation of triiodobenzene with thiourea or Lawesson’s reagent under high temperatures. However, a groundbreaking study published in the Journal of Organic Chemistry in 2021 demonstrated a solvent-free approach using microwave-assisted reactions with elemental sulfur and iodotrimethylsilane. This method not only improves yield (up to 98%) but also reduces reaction time by 70%, making it more sustainable for large-scale production. Another notable technique involves the Suzuki-Miyaura coupling of thiophenol derivatives with aryl halides under palladium catalysis—a strategy increasingly adopted for constructing complex molecules in pharmaceutical pipelines.

In biomedical research, Benzenethiol-based compounds have gained attention for their ability to modulate cellular signaling pathways. A recent collaborative study between Stanford University and the University of Tokyo revealed that triiodinated benzenethiols can selectively inhibit the Wnt/β-catenin pathway by binding to Frizzled receptors. This mechanism shows promise for treating cancers driven by aberrant Wnt signaling such as colorectal adenocarcinoma and melanoma. Researchers highlighted that the iodine substituents enhance receptor affinity through halogen bonding interactions—a concept validated by X-ray crystallography studies published in Nature Communications (2022). These findings align with growing interest in halogenated small molecules as precision oncology agents.

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